1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-
Overview
Description
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class of compounds. It is widely used to treat infections caused by protozoa and anaerobic bacteria, including trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis . Developed in the early 1970s, tinidazole is known for its effectiveness and relatively long half-life, making it a valuable therapeutic option .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in the inhibition of cox-1 and cox-2 enzymes . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, and leukotrienes .
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes by similar compounds would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
A study on a similar compound, flubendiamide, suggests that it is stable to hydrolysis under laboratory conditions, but direct aqueous photolysis is a main route of degradation .
Result of Action
The inhibition of cox-1 and cox-2 enzymes by similar compounds would result in a reduction in the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects .
Action Environment
A study on a similar compound, fosthiazate, suggests that it degrades mainly to des-iodo flubendiamide under anaerobic aquatic conditions . This degradation process could potentially be influenced by environmental factors such as light, temperature, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: Imidazole is nitrated to form 2-methyl-5-nitroimidazole.
Alkylation: The nitroimidazole is then alkylated with 2-chloroethyl ethyl sulfone to produce tinidazole.
Industrial Production Methods: Industrial production of tinidazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Controlling temperature, pH, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and filtration to obtain pure tinidazole.
Chemical Reactions Analysis
Types of Reactions: Tinidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group in tinidazole can be reduced to an amino group under specific conditions.
Oxidation: Tinidazole can be oxidized to form various metabolites.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide and titanium dioxide are used.
Major Products:
Reduction Products: Amino derivatives of tinidazole.
Oxidation Products: Various oxidized metabolites, including hydroxylated and carboxylated compounds.
Scientific Research Applications
Tinidazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.
Clindamycin: An antibiotic used to treat anaerobic infections, though it belongs to a different class of compounds.
Comparison:
Half-Life: Tinidazole has a longer half-life compared to metronidazole, resulting in less frequent dosing.
Efficacy: Tinidazole is often preferred for its higher efficacy and better patient tolerance.
Side Effects: Both tinidazole and metronidazole can cause similar side effects, but tinidazole is associated with fewer gastrointestinal disturbances.
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023676 | |
Record name | Tinidazole | |
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Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tinidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
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Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |
Record name | SID855690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tinidazole | |
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Record name | Tinidazole | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known. | |
Record name | Tinidazole | |
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Record name | TINIDAZOLE | |
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Color/Form |
Colorless crystals from benzene | |
CAS No. |
148159-84-6, 19387-91-8 | |
Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |
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Record name | Tinidazole | |
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Record name | Tinidazole | |
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Melting Point |
127-128 °C, 127 - 128 °C | |
Record name | Tinidazole | |
Source | DrugBank | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tinidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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